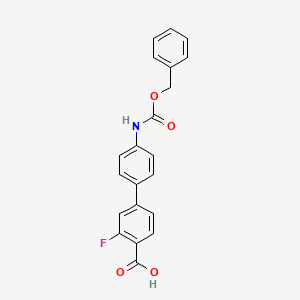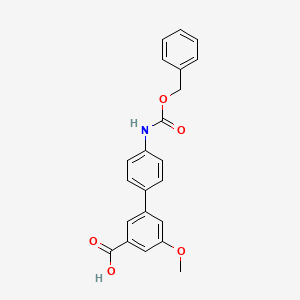
6-Amino-3-(thiophen-2-yl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(thiophen-2-yl)picolinic acid (6ATP) is an organic compound with a molecular weight of 199.23 g/mol. It is a colorless solid that is soluble in water and ethanol. 6ATP is an important intermediate in the synthesis of various organic molecules, such as thiophene derivatives, and is used as a starting material in the synthesis of various drugs, such as anti-inflammatory agents and antibiotics. 6ATP has also been used in the synthesis of other compounds, such as phosphonates, carboxylic acids, and thiophene derivatives.
Mécanisme D'action
6-Amino-3-(thiophen-2-yl)picolinic acid, 95% is a weak acid and is hydrolyzed in aqueous solutions. The hydrolysis of 6-Amino-3-(thiophen-2-yl)picolinic acid, 95% results in the formation of 6-amino-3-(thiophen-2-yl)picolinic acid and ammonium acetate. The hydrolysis of 6-Amino-3-(thiophen-2-yl)picolinic acid, 95% is reversible and can be catalyzed by various enzymes, such as carboxypeptidases and proteases.
Biochemical and Physiological Effects
6-Amino-3-(thiophen-2-yl)picolinic acid, 95% has been shown to have anti-inflammatory and antibacterial effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, 6-Amino-3-(thiophen-2-yl)picolinic acid, 95% has been found to have antioxidant properties and to reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Amino-3-(thiophen-2-yl)picolinic acid, 95% in lab experiments include its availability, low cost, and ease of synthesis. It is also non-toxic and has a low molecular weight, making it suitable for use in a variety of experiments. The main limitation of using 6-Amino-3-(thiophen-2-yl)picolinic acid, 95% in lab experiments is its instability in aqueous solutions.
Orientations Futures
For research on 6-Amino-3-(thiophen-2-yl)picolinic acid, 95% include further investigation of its anti-inflammatory, antibacterial, and antioxidant properties in animal models. Additionally, further research into its mechanism of action and its role in the synthesis of various drugs and other compounds is needed. Other potential areas of research include the development of new synthesis methods for 6-Amino-3-(thiophen-2-yl)picolinic acid, 95% and the exploration of its potential applications in various medical and industrial fields.
Méthodes De Synthèse
6-Amino-3-(thiophen-2-yl)picolinic acid, 95% can be synthesized from thiophene-2-carboxylic acid and ammonium acetate in the presence of hydrochloric acid. The reaction is carried out in an aqueous solution at room temperature. The reaction is complete in about 2 hours and yields a white crystalline product.
Applications De Recherche Scientifique
6-Amino-3-(thiophen-2-yl)picolinic acid, 95% has been used as an intermediate in the synthesis of various organic molecules, such as thiophene derivatives and phosphonates. It has also been used in the synthesis of carboxylic acids and thiophene derivatives. 6-Amino-3-(thiophen-2-yl)picolinic acid, 95% has been used in the preparation of various drugs, such as anti-inflammatory agents and antibiotics. It has also been used in the synthesis of other compounds, such as peptides, peptidomimetics, and peptidomimetic analogs.
Propriétés
IUPAC Name |
6-amino-3-thiophen-2-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-8-4-3-6(7-2-1-5-15-7)9(12-8)10(13)14/h1-5H,(H2,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWXEUXJCSYADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(thiophen-2-yl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














